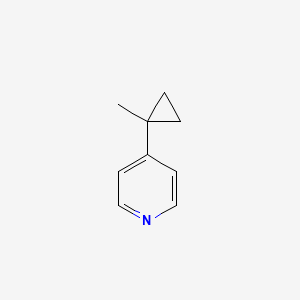

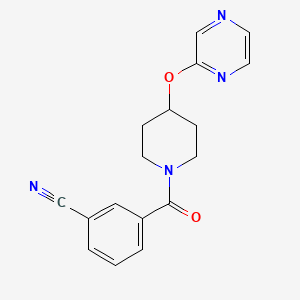

![molecular formula C9H10N2O4 B2888774 Methyl 2-[(2-nitrophenyl)amino]acetate CAS No. 389065-48-9](/img/structure/B2888774.png)

Methyl 2-[(2-nitrophenyl)amino]acetate

説明

“Methyl 2-[(2-nitrophenyl)amino]acetate” is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.1867 .

Molecular Structure Analysis

The InChI code for “Methyl 2-[(2-nitrophenyl)amino]acetate” is1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 2-[(2-nitrophenyl)amino]acetate” is a solid or liquid at room temperature . It has a molecular weight of 210.1867 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Catalysis and Hydrolysis Studies

- Catalysis by α-substituted pyridines : Research on the hydrolysis of compounds like p-nitrophenyl acetate, which shares structural similarities with Methyl 2-[(2-nitrophenyl)amino]acetate, indicated nucleophilic catalysis by various substituted amino-pyridines. This finding contradicts some earlier literature reports and sheds light on the catalytic mechanisms involved in such reactions (Deady & Finlayson, 1983).

Kinetic Studies

- Reaction of p-Nitrophenyl Acetate with Triazines : Kinetic studies involving p-nitrophenyl acetate and substituted triazines in various solvents revealed insights into reaction mechanisms, providing a basis for understanding reactions of structurally related compounds like Methyl 2-[(2-nitrophenyl)amino]acetate (Konakahara et al., 1988).

Chromogenic Substrate Development

- Esterase Activity Detection : The development of stable chromogenic substrates for esterase activity, involving p-nitrophenyl acetate, provides a framework for developing similar substrates using Methyl 2-[(2-nitrophenyl)amino]acetate for biochemical assays (Levine, Lavis, & Raines, 2008).

Herbicidal Activity

- Synthesis and Herbicidal Activity : Studies on the synthesis of various isomers of nitrophenyl-based acetates, akin to Methyl 2-[(2-nitrophenyl)amino]acetate, and their herbicidal activity against broadleaf weeds highlight potential agricultural applications (Hayashi & Kouji, 1990).

Interaction Studies

- Reactivity with Histidine Compounds : Research exploring the interaction between p-nitrophenyl acetate and histidine compounds can provide insights into the reactivity of similar compounds like Methyl 2-[(2-nitrophenyl)amino]acetate in biological systems (Boschcov et al., 1982).

Antimalarial Activity

- Synthesis and Antimalarial Activity : Investigations into the synthesis of nitrophenyl amino compounds and their quantitative structure-activity relationships offer a foundation for exploring Methyl 2-[(2-nitrophenyl)amino]acetate's potential in antimalarial applications (Werbel et al., 1986).

Sensor Development

- Colorimetric Sensor for Oxyanions : Development of a colorimetric anion sensor using nitrophenyl-based compounds suggests a pathway for using Methyl 2-[(2-nitrophenyl)amino]acetate in environmental sensing applications (Suryanti, Wibowo, & Handayani, 2020).

Safety and Hazards

“Methyl 2-[(2-nitrophenyl)amino]acetate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 2-(2-nitroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQOTHBVHDCEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-nitrophenyl)amino]acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]](/img/structure/B2888697.png)

![5'-bromo-N-(cyanomethyl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B2888698.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)

![Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2888702.png)

![2-[(Methoxycarbonyl)(methyl)amino]benzoic acid](/img/structure/B2888704.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)